N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride
CAS No.: 1215647-62-3
Cat. No.: VC4481564
Molecular Formula: C20H18ClFN4OS
Molecular Weight: 416.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215647-62-3 |
|---|---|
| Molecular Formula | C20H18ClFN4OS |
| Molecular Weight | 416.9 |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride |
| Standard InChI | InChI=1S/C20H17FN4OS.ClH/c21-16-8-6-15(7-9-16)19(26)25(12-3-11-24-13-10-22-14-24)20-23-17-4-1-2-5-18(17)27-20;/h1-2,4-10,13-14H,3,11-12H2;1H |
| Standard InChI Key | HSPBYKCFENIRTP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₀H₁₈ClFN₄OS, with a molecular weight of 416.9 g/mol . Its structure integrates three pharmacologically relevant moieties:
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Benzothiazole core: A bicyclic aromatic system known for its role in kinase inhibition and antimicrobial activity.
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Imidazole-propyl chain: A nitrogen-rich heterocycle linked via a three-carbon spacer, enhancing solubility and enabling hydrogen-bonding interactions.
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4-Fluorobenzamide group: A fluorinated aromatic amide contributing to electronic effects and metabolic stability .
The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies .
Structural Analogues and Variants
Comparative analysis with analogues reveals key substitutions influencing activity:
The 4-fluoro substitution on the benzamide distinguishes the target compound from analogues with meta-fluorine positions .
Synthesis and Characterization
Synthetic Pathway
The synthesis follows a multi-step protocol typical for aryl-thiazole hybrids :
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Benzothiazole amine preparation: 2-Aminobenzothiazole derivatives are synthesized via cyclization of thioureas with brominated precursors.
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Alkylation of the amine: Reaction with 1-(3-chloropropyl)imidazole introduces the imidazole-propyl sidechain under basic conditions (e.g., K₂CO₃ in DMF).
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Amide coupling: 4-Fluorobenzoic acid is activated (e.g., using HATU or EDCl) and coupled to the secondary amine.
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Salt formation: Treatment with HCl in methanol yields the hydrochloride salt .
Optimization focuses on solvent selection (e.g., dichloromethane for amidation) and temperature control to prevent imidazole ring degradation.
Analytical Characterization
Key spectroscopic data confirm structural integrity:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazole-H), 7.85–7.40 (m, 8H, aromatic-H), 4.25 (t, J=6.8 Hz, 2H, NCH₂), 3.90 (t, J=6.8 Hz, 2H, imidazole-CH₂).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N benzothiazole), 1220 cm⁻¹ (C-F) .
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MS (ESI+): m/z 381.1 [M-Cl]⁺, consistent with the molecular formula .
Purity is typically >95% by HPLC (C18 column, acetonitrile/water gradient).
Biological Activities and Mechanistic Insights
Hypothesized Targets
The structural motifs suggest engagement with:
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Kinases: Benzothiazoles inhibit ATP-binding pockets (e.g., JAK2, EGFR).
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Microtubule assembly: Fluorinated benzamides disrupt tubulin polymerization in cancer cells .
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CYP450 enzymes: Imidazole coordination to heme iron modulates drug metabolism .
Anticancer Activity
Preliminary assays on MCF-7 breast cancer cells show IC₅₀ values of 12.5 µM, comparable to 5-fluorouracil . Mechanistically, the compound induces G2/M phase arrest and caspase-3 activation, suggesting apoptosis via mitochondrial pathways .
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Solubility: 2.1 mg/mL in PBS (pH 7.4) due to hydrochloride salt .
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CYP3A4 inhibition: Moderate (IC₅₀ 18 µM), necessitating drug interaction studies.
Acute Toxicity
Rodent studies (LD₅₀ >500 mg/kg) indicate low acute toxicity, though chronic exposure risks (hepatic enzyme elevation) require further evaluation .
Patent Landscape and Therapeutic Applications
Patent US20100311789A1
This patent covers 3-substituted propanamine derivatives with benzothiazole-imidazole hybrids, highlighting their utility in treating inflammatory disorders . While the target compound isn’t explicitly claimed, its structural alignment with exemplified molecules suggests potential IP overlap.
Indication-Specific Opportunities
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